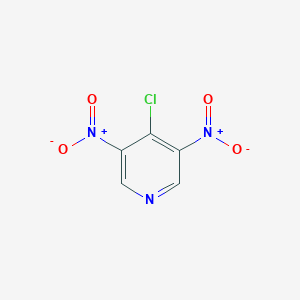
4-Chloro-3,5-dinitropyridine
Vue d'ensemble
Description
4-Chloro-3,5-dinitropyridine is a chemical compound that has been the subject of various research studies due to its potential applications in the synthesis of other chemical derivatives. The compound is characterized by the presence of a pyridine ring, which is a heterocyclic aromatic organic compound, substituted with chlorine and nitro groups at specific positions on the ring. This structure makes it a versatile intermediate for further chemical modifications and reactions.
Synthesis Analysis
The synthesis of derivatives of 4-amino-3,5-dinitropyridine has been demonstrated through facile synthetic routes starting from 2-chloropyridin-4-amine. This process involves an unexpected one-step nitration to give dinitrated derivatives, which are then subjected to nucleophilic substitution reactions to yield various substituted derivatives . Additionally, 3,5-dinitro-1,4-dihydropyridines (DNDHPs) can be synthesized by the self-condensation of β-formyl-β-nitroenamines, a method that does not require special reagents or conditions and can lead to arylation at the 4-position of DNDHP by trapping the 3,5-dinitropyridinium ion intermediate .
Molecular Structure Analysis
The molecular and crystal structure of related compounds has been studied using various spectroscopic methods and X-ray analysis. For instance, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray crystallography, revealing the presence of two independent molecules in the asymmetric unit with almost identical geometric parameters . Similarly, the structure of 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione was obtained, showing three rigid rings connected by single bonds and an intramolecular hydrogen bond .
Chemical Reactions Analysis
The reactivity of 4-chloro-3,5-dinitropyridine derivatives can be inferred from studies on similar compounds. For example, the azide derivative of 4-amino-3,5-dinitropyridine underwent a ring closure conversion into 7-amino-6-nitro-[1,2,5]oxadiazolo[3,4-b]pyridine-1-oxide . Furthermore, hydrogen-bonded framework structures have been observed in compounds like 4-[(4-chloro-3-nitrobenzoyl)hydrazinocarbonyl]pyridinium chloride, where the ions are linked into a three-dimensional framework by hydrogen bonds .
Physical and Chemical Properties Analysis
The vibrational spectra of 2-chloro-3,5-dinitropyridine have been analyzed using density functional theory (DFT) calculations, which provided insights into the fundamental vibrational frequencies and intensity of vibrational bands. The results showed good agreement between observed and calculated frequencies, aiding in the interpretation of the vibrational spectra . The optical properties of related compounds have also been investigated, with absorption and fluorescence maxima observed at specific wavelengths, and the effects of solvents on the emission spectra have been studied .
Applications De Recherche Scientifique
Application in Biothiol Detection
- Scientific Field : Biochemistry
- Summary of Application : 4-Chloro-3,5-dinitropyridine is used in the development of a naphthalimide-based fluorescent probe for the sensitive and selective detection of biothiols .
- Methods of Application : The fluorescence of the probe is quenched by the electron-withdrawing 3,5-dinitropyridin-2-yl group via the photoinduced electron transfer process, and turned on by biothiol-triggered nucleophilic aromatic substitution .
- Results or Outcomes : The probe shows a satisfactory response time of 30 min with low detection limits (Cys: 0.32 mM; Hcy: 0.88 M; GSH: 0.46 M). Furthermore, the probe was successfully utilized to detect endogenous and exogenous biothiols in HeLa cells .
Application in H2S Detection
- Scientific Field : Environmental Science
- Summary of Application : 4-Chloro-3,5-dinitropyridine is used in the synthesis of a flavonol-based fluorescent probe, Fla-DNT, for the rapid and specific detection of H2S .
- Methods of Application : Fla-DNT exhibits excellent selectivity and anti-interference properties, a short response time (4 min), large Stokes shift (138 nm), and low detection limit (1.357 µM). Upon exposure to H2S, Fla-DNT displays a remarkable increase in fluorescence intensity at 542 nm .
- Results or Outcomes : The probe has multiple applications, such as a recovery rate ranging from 92.00 to 102.10% for detecting H2S in water samples, and it can be fabricated into fluorescent strips to track H2S production during food spoilage by tracking color changes, thereby enabling real-time monitoring of food freshness .
Application in Synthesis of Insensitive Energetic Materials
- Scientific Field : Material Science
- Summary of Application : 4-Chloro-3,5-dinitropyridine is used in the preparation of a series of 3,5-dinitropyrazole derivatives .
- Methods of Application : The 3,5-dinitropyrazole derivatives are prepared from 4-chloro-3,5-dinitropyrazole in good yields and characterized by IR, 1H, and 13C NMR (some cases 15N NMR) spectroscopy, elemental analysis, and DSC .
- Results or Outcomes : The structures of the derivatives were confirmed by single crystal X-ray diffraction .
Application in Synthesis of 4-Amino-2,6-Dichloropyridine Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : 4-Chloro-3,5-dinitropyridine is used in the synthesis of 4-amino-2,6-dichloropyridine and its derivatives .
- Methods of Application : A solution of 2,4,6-triamino-3,5-dinitropyridine in glacial acetic acid was treated dropwise at room temperature with 30% hydrogen peroxide and the mixture was heated under reflux for 5 h, then cooled, diluted with water and allowed to stand for 12 h .
- Results or Outcomes : The reaction resulted in the formation of 4-amino-2,6-dichloropyridine and its derivatives .
Application in Synthesis of Energetic Compounds
- Scientific Field : Material Science
- Summary of Application : 4-Chloro-3,5-dinitropyridine is used in the preparation of a series of 3,5-dinitropyrazole derivatives .
- Methods of Application : The 3,5-dinitropyrazole derivatives are prepared from 4-chloro-3,5-dinitropyrazole in good yields and characterized by IR, 1H, and 13C NMR (some cases 15N NMR) spectroscopy, elemental analysis, and DSC .
- Results or Outcomes : The structures of the derivatives were confirmed by single crystal X-ray diffraction .
Application in Synthesis of Fluorescent Probes
- Scientific Field : Organic Chemistry
- Summary of Application : 4-Chloro-3,5-dinitropyridine is used in the development of a naphthalimide-based fluorescent probe for the sensitive and selective detection of biothiols .
- Methods of Application : The fluorescence of the probe is quenched by the electron-withdrawing 3,5-dinitropyridin-2-yl group via the photoinduced electron transfer process, and turned on by biothiol-triggered nucleophilic aromatic substitution .
- Results or Outcomes : The probe shows a satisfactory response time of 30 min with low detection limits (Cys: 0.32 mM; Hcy: 0.88 M; GSH: 0.46 M). Furthermore, the probe was successfully utilized to detect endogenous and exogenous biothiols in HeLa cells .
Propriétés
IUPAC Name |
4-chloro-3,5-dinitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3O4/c6-5-3(8(10)11)1-7-2-4(5)9(12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKUEMVJROHZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370911 | |
| Record name | 4-chloro-3,5-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-dinitropyridine | |
CAS RN |
10425-70-4 | |
| Record name | 4-chloro-3,5-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7H-Benzo[c]fluorene](/img/structure/B135719.png)
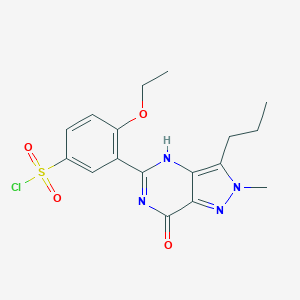
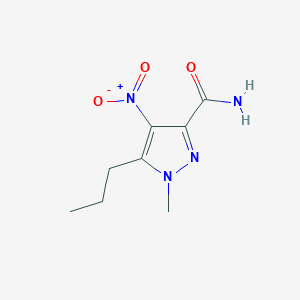

![1-[2-(5-Methyl-2-furyl)phenyl]ethanone](/img/structure/B135727.png)
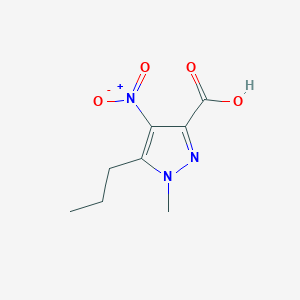
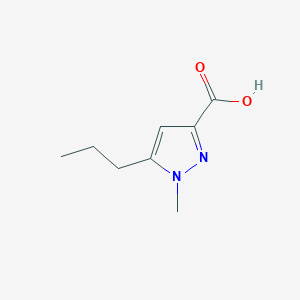
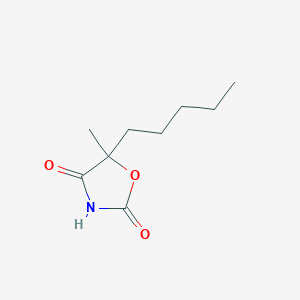

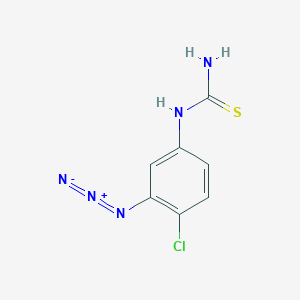
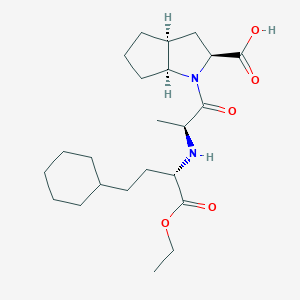

![[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate](/img/structure/B135743.png)
